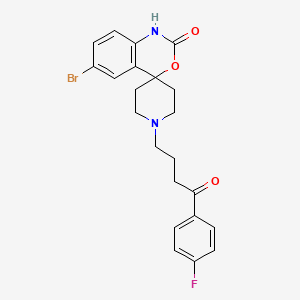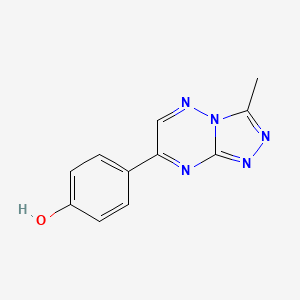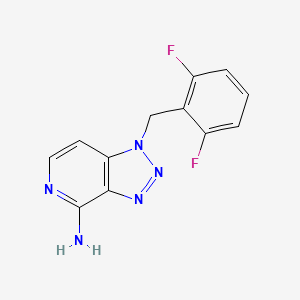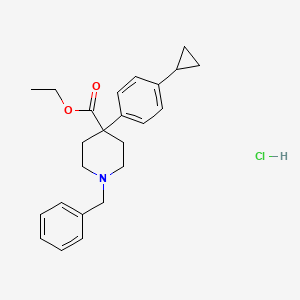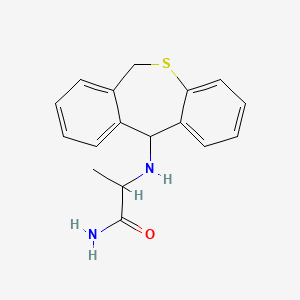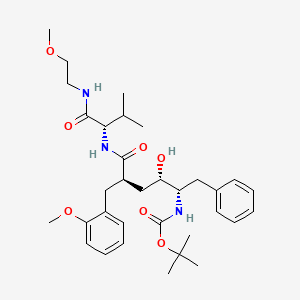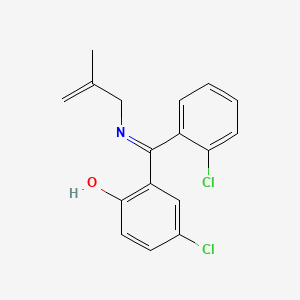
Tetradodecyl oxybis(1-methylethylene) bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is an organic phosphate ester with the chemical formula C32H68O6P2. It is a colorless or pale yellow liquid that is soluble in organic solvents but nearly insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradodecyl oxybis(1-methylethylene) bis(phosphate) typically involves the reaction of dodecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of tetradodecyl oxybis(1-methylethylene) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of tetradodecyl oxybis(1-methylethylene) bis(phosphate) involves its interaction with molecular targets through its phosphate groups. These interactions can lead to the stabilization of biomolecules, the formation of stable complexes with drugs, and the enhancement of material properties in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetradodecyl oxybis(1-methylethylene) bis(phosphate) include other organic phosphate esters such as:
- Tris(2-chloroethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
Uniqueness
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties such as high solubility in organic solvents and low solubility in water. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
94087-08-8 |
|---|---|
Molecular Formula |
C54H112O7P2 |
Molecular Weight |
935.4 g/mol |
IUPAC Name |
1-(2-didodecoxyphosphanyloxypropoxy)propan-2-yl didodecyl phosphite |
InChI |
InChI=1S/C54H112O7P2/c1-7-11-15-19-23-27-31-35-39-43-47-56-62(57-48-44-40-36-32-28-24-20-16-12-8-2)60-53(5)51-55-52-54(6)61-63(58-49-45-41-37-33-29-25-21-17-13-9-3)59-50-46-42-38-34-30-26-22-18-14-10-4/h53-54H,7-52H2,1-6H3 |
InChI Key |
CKARFCCWMBXVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC(C)COCC(C)OP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


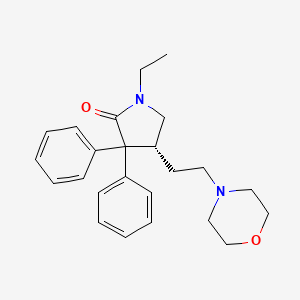
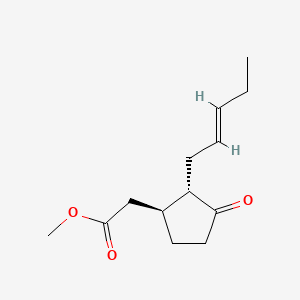
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)
